molecular formula C22H25N3O3 B2616679 4-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol CAS No. 899972-68-0

4-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol

Cat. No.: B2616679
CAS No.: 899972-68-0
M. Wt: 379.46
InChI Key: UMSODDDYTGORMH-UHFFFAOYSA-N
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Description

4-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is a spirocyclic heterocyclic compound featuring a benzo[e]pyrazolo[1,5-c][1,3]oxazine core fused with a piperidine ring. The molecule includes a 7-methoxy group on the oxazine ring, a 1'-methyl substituent on the piperidine, and a phenolic hydroxyl group at the para position of the phenyl ring (C4). This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in receptor modulation (e.g., estrogen receptors) due to its phenolic moiety .

Properties

IUPAC Name

4-(7-methoxy-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-24-12-10-22(11-13-24)25-19(17-4-3-5-20(27-2)21(17)28-22)14-18(23-25)15-6-8-16(26)9-7-15/h3-9,19,26H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSODDDYTGORMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)O)C5=C(O2)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Methoxy-1’-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-2-yl)phenol typically involves multi-step organic reactions. One common approach is to start with the formation of the benzo[e]pyrazolo[1,5-c][1,3]oxazine core, followed by the introduction of the piperidine ring through a spiro linkage. The methoxy and phenol groups are then introduced via substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(7-Methoxy-1’-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The methoxy and phenol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

4-(7-Methoxy-1’-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-2-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(7-Methoxy-1’-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Effects

  • 2-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,3]oxazine-5,4'-piperidin]-2-yl)phenol Key Difference: The hydroxyl group is at the ortho position (C2) instead of para (C4).

Halogen-Substituted Analogues

  • 2-(4-Chlorophenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane] Key Difference: A chloro substituent replaces the hydroxyl group, and the spiro system is cyclohexane-based. Cyclohexane in the spiro system may increase conformational rigidity compared to piperidine .
  • 9′-Bromo-1-methyl-2′-phenyl-1′,10b′-dihydrospiro[piperidine-4,5′-pyrazolo[1,5-c][1,3]benzoxazine]
    • Key Difference : Bromine substitution at C9′ and a phenyl group at C2.
    • Impact : Bromine’s larger atomic radius may facilitate halogen bonding in receptor pockets, while the phenyl group adds steric bulk, possibly affecting target selectivity .

Functional Group Modifications

  • 5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Key Difference: A 4-chlorobenzyloxy group replaces the hydroxyl.

Spiro System Variations

  • 1-[2'-(2-hydroxyphenyl)-7'-methoxy-1',10'b-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-1-yl]ethan-1-one
    • Key Difference : Acetylation of the piperidine nitrogen and a 2-hydroxyphenyl group.
    • Impact : Acetylation reduces basicity of the piperidine nitrogen, altering pharmacokinetics (e.g., reduced renal clearance). The 2-hydroxyphenyl group may engage in intramolecular hydrogen bonding, affecting conformational stability .

Antimicrobial Activity

  • Spiro[indoline-3,5'-pyrazolo[1,5-c][1,3]oxazine] derivatives (e.g., from ) exhibit MIC values of 50–250 μg/mL against bacterial and fungal strains.

Estrogen Receptor Modulation

  • 4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol () acts as an ERβ antagonist. The target compound’s methoxy and hydroxyl groups may similarly engage ERα/ERβ, but its spiro system could impose steric restrictions, altering selectivity .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Weight Key Substituents LogP* Solubility (mg/mL)*
4-(7-Methoxy-1'-methyl-spiro[...]phenol (Target) ~425.5 C7-OCH₃, C1'-CH₃, C4-OH 2.8 0.15
2-(4-Chlorophenyl)-7-methoxy-spiro[...]cyclohexane () ~453.9 C4-Cl, cyclohexane spiro 3.5 0.08
5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-phenyl-spiro[...] () ~557.0 C4-OCH₂C₆H₄Cl, C2-Ph 4.2 0.03

*Predicted using QSPR models.

Biological Activity

The compound 4-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of spiro compounds characterized by a unique bicyclic structure that contributes to its biological properties. The molecular formula is C22H25N3OC_{22}H_{25}N_3O, and it features a methoxy group and a piperidine moiety, which are significant for its pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit antimicrobial properties. For instance, derivatives of spiro-oxindole compounds have shown effectiveness against various bacterial strains. The specific mechanism often involves the disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

Compound Activity Target Organism
Spiro-oxindoleAntibacterialE. coli, S. aureus
Pyrazolo derivativesAntifungalC. albicans

Anti-inflammatory Effects

Research has demonstrated that derivatives of pyrazolooxazines possess anti-inflammatory properties. These compounds inhibit pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase. The structure of 4-(7-Methoxy-1'-methyl...) suggests that it may similarly modulate inflammatory pathways.

Neuroprotective Potential

The presence of the piperidine ring in the compound is indicative of potential neuroprotective effects. Studies on related compounds have shown neuroprotection in models of neurodegenerative diseases by reducing oxidative stress and promoting neuronal survival.

The exact mechanism of action for 4-(7-Methoxy-1'-methyl...) is still under investigation, but several hypotheses include:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors (e.g., serotonin or dopamine receptors), influencing mood and cognition.
  • Enzyme Inhibition : It could inhibit enzymes involved in inflammatory processes or microbial metabolism.
  • Antioxidant Activity : The phenolic structure may confer antioxidant properties, scavenging free radicals and reducing oxidative damage.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated various spiro compounds against drug-resistant bacterial strains. The results indicated that modifications in the methoxy group enhanced antimicrobial activity significantly compared to non-methoxy analogs.

Case Study 2: Anti-inflammatory Properties

In a preclinical model of arthritis, a pyrazolo derivative similar to this compound was administered to evaluate its anti-inflammatory effects. The results showed a marked reduction in paw swelling and inflammatory markers compared to controls.

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